molecular formula C7H9NO3 B580690 5-Nitrocyclohex-1-enecarbaldehyde CAS No. 900186-75-6

5-Nitrocyclohex-1-enecarbaldehyde

Cat. No.: B580690
CAS No.: 900186-75-6
M. Wt: 155.153
InChI Key: NPMCLDQNMQFCPS-UHFFFAOYSA-N
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Description

5-Nitrocyclohex-1-enecarbaldehyde is an organic compound with the molecular formula C7H9NO3 It is characterized by a cyclohexene ring substituted with a nitro group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Nitrocyclohex-1-enecarbaldehyde can be synthesized through several methods. One common approach involves the nitration of cyclohexene followed by oxidation to introduce the aldehyde group. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the oxidation can be achieved using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of supported metal catalysts can facilitate the nitration and oxidation steps, leading to a more sustainable and cost-effective production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitrocyclohex-1-enecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 5-Nitrocyclohex-1-ene carboxylic acid.

    Reduction: 5-Aminocyclohex-1-enecarbaldehyde.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitrocyclohex-1-enecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.

    Industry: Used in the production of dyes, polymers, and other materials with specific functional properties

Mechanism of Action

The mechanism of action of 5-Nitrocyclohex-1-enecarbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to potential antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-1-enecarbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitrocyclohexane-1-carbaldehyde: Saturated analog with different reactivity due to the absence of the double bond.

    Nitrobenzaldehyde: Aromatic analog with different electronic properties and reactivity

Uniqueness

5-Nitrocyclohex-1-enecarbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on a cyclohexene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

5-nitrocyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h2,5,7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMCLDQNMQFCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726956
Record name 5-Nitrocyclohex-1-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900186-75-6
Record name 5-Nitrocyclohex-1-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-Nitro-heptanedial (35.2 g, 0.2 mol) in methylene chloride (0.7 L) were added pyrrolidine (2 ml, 0.024 mol) and benzoic acid (1.46 g, 0.012 mol), and the resulting mixture was refluxed for 10 to 15 hours. The reaction mixture was cooled to room temperature, washed with 1N HCl (170 ml), saturated with NaHCO3 (170 ml) and water (170 ml) and concentrated to give brownish oil with a purity of about 80%. The product was carried to the next step without further purification. Yield: 32.2 g, 75%. 1H NMR (400 MHz, CDCl3) δ 2.29-2.34 (m, 2H), 2.46-2.64 (m, 2H), 2.85-2.88 (m, 2H), 4.74 (m, 1H), 6.86 (m, 1H), 9.50 (s, 1H).
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
0.7 L
Type
solvent
Reaction Step One

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